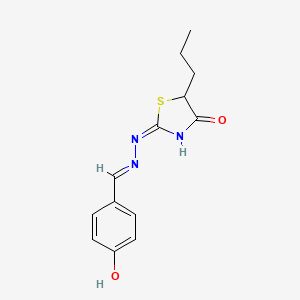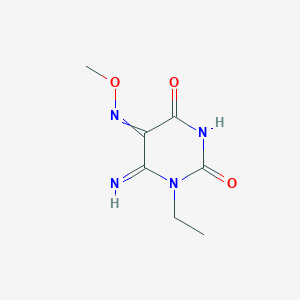
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade) is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to label proteins, nucleic acids, and other biomolecules, making it a valuable tool in various scientific applications. The succinimidyl ester group allows for efficient conjugation to primary amines, facilitating the creation of stable, fluorescently labeled biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester typically involves the reaction of carboxytetramethylrhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the succinimidyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the technical grade compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Major Products: The major product of these reactions is the amide-linked conjugate of 5(6)-Carboxytetramethylrhodamine with the target biomolecule, which exhibits strong fluorescence properties .
Scientific Research Applications
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction kinetics.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track proteins, nucleic acids, and cells.
Medicine: Utilized in diagnostic assays and therapeutic research to visualize and quantify biomolecules in complex biological samples.
Mechanism of Action
The mechanism of action of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of the target biomolecule. This reaction results in the formation of a stable amide bond, effectively labeling the biomolecule with the fluorescent dye. The labeled biomolecule can then be detected and quantified using fluorescence-based techniques .
Comparison with Similar Compounds
5(6)-Carboxyfluorescein Succinimidyl Ester: Another commonly used fluorescent dye with similar applications but different spectral properties.
6-(Fluorescein-5-(and-6)-Carboxamido) Hexanoic Acid Succinimidyl Ester: Features a longer spacer arm, reducing quenching effects and improving fluorescence.
CF647 Succinimidyl Ester: A cyanine-based far-red fluorescent dye with comparable brightness and photostability to 5(6)-Carboxytetramethylrhodamine.
Uniqueness: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is unique due to its specific excitation and emission spectra, which make it suitable for applications requiring red fluorescence. Its high reactivity with primary amines and stability of the resulting conjugates also contribute to its widespread use in various research fields .
Properties
Molecular Formula |
C30H29N3O7 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 |
InChI Key |
MCDQUPOEOXETSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B15284732.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)



![2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15284786.png)
![N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B15284787.png)
![3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15284798.png)

